Carbamate functionalization of the indazole scaffold requires precise control over regioselectivity and reaction efficiency. A prominent method involves visible light-promoted decarboxylative coupling, which enables direct C3-carbamoylation of 2H-indazoles under mild conditions. For instance, 2-phenyl-2H-indazole reacts with 2-(hexylamino)-2-oxoacetic acid in the presence of the photocatalyst 4CzIPN and cesium carbonate, yielding C3-carbamoylated products with up to 73% efficiency. This transition metal-free approach leverages oxygen as a terminal oxidant, avoiding the need for harsh reagents (Table 1).
Table 1: Visible Light-Promoted Carbamoylation of 2H-Indazoles
| Substrate | Carbamate Source | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Phenyl-2H-indazole | 2-(Hexylamino)-2-oxoacetic acid | 4CzIPN | 56 |
| 2-(4-Methylphenyl)-2H-indazole | 2-(Cyclohexylamino)-2-oxoacetic acid | 4CzIPN | 68 |
Alternative strategies include three-component couplings employing carbon dioxide, amines, and alkyl halides. For example, primary amines react with CO₂ and ethyl iodide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) to form N-alkyl carbamates. This method avoids intermediate isolation, streamlining the synthesis of ethyl carbamate derivatives.
N-Alkylation of indazole amines to form carbamates benefits from catalytic systems that enhance selectivity and reduce side reactions. Cesium carbonate paired with TBAI has emerged as a robust catalytic duo, facilitating the incorporation of CO₂ into amine substrates while minimizing overalkylation. The mechanism involves the formation of a carbamate anion stabilized by the tetrabutylammonium cation, which accelerates the reaction kinetics (Scheme 1).
Organoindium reagents offer another catalytic pathway, particularly for transferring alkyl groups to imine intermediates. Triorganoindium reagents react with imines in the presence of copper(I) chloride, achieving carbamate yields exceeding 90% under mild conditions. This method is notable for its stoichiometric efficiency, as only one-third of an equivalent of indium is required (Table 2).
Table 2: Organoindium-Mediated N-Alkylation Yields
| Imine Substrate | Organoindium Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| N-Benzylideneaniline | Trimethylindium | CuCl | 92 |
| N-Cyclohexylideneaniline | Triethylindium | CuCl | 88 |
While traditional syntheses of ethyl N-(1H-indazol-5-yl)carbamate rely on solvents like dimethylformamide (DMF) or ethyl acetate, recent efforts prioritize solvent-free conditions to enhance atom economy. For example, solid-state reactions using ball milling have been explored for carbamate formation, though these methods are not yet widely reported in the context of indazole derivatives. Existing protocols that minimize solvent use include one-pot reactions where intermediates remain in situ, reducing purification steps and waste generation.
The solubility profile of indazole carbamates further informs solvent selection. Ethyl N-(1H-indazol-5-yl)carbamate exhibits a solubility of 2 mg/mL in 0.1 M HCl at 37°C, suggesting that aqueous-organic biphasic systems could be optimized for greener synthesis. Future directions may involve mechanochemical approaches or microwave-assisted reactions to eliminate solvents entirely.
Molecular docking studies have emerged as a fundamental approach in computational drug design for evaluating the binding interactions of ethyl N-(1H-indazol-5-yl)carbamate with various enzyme targets [1] [2] [3]. The indazole scaffold present in this compound has demonstrated significant potential for binding to diverse protein targets through multiple interaction mechanisms [4] [5].
The molecular docking investigations of ethyl N-(1H-indazol-5-yl)carbamate have revealed its capacity to interact with kinase binding pockets through distinct binding modes [5] [6]. Studies utilizing Autodock 4.0 software have demonstrated that indazole derivatives exhibit favorable binding energies when interacting with renal cancer-related proteins, with binding affinities ranging from -6.9 to -8.2 kcal/mol [3] [6]. The compound adopts a type I kinase inhibitor binding mode when interacting with kinase IRE1α, forming critical hydrogen bonds with Cys645 and engaging in π-π interactions with Trp86 [5].
The binding pocket characterization studies have identified key structural features that contribute to the compound's binding affinity [7] [8] [9]. The indazole moiety occupies hydrophobic pockets formed by gatekeeper residues, while the carbamate group establishes hydrogen bonding interactions with amino acid residues in the active site [5] [8]. Computational analysis has shown that the availability and correct positioning of hydrogen bond donor and acceptor functionality is critical for optimal binding interactions [5].
Molecular docking simulations have demonstrated that ethyl N-(1H-indazol-5-yl)carbamate exhibits selectivity toward specific enzyme targets based on binding pocket geometry and electrostatic complementarity [10] [11]. The compound shows particularly strong interactions with tyrosine threonine kinase targets, achieving binding affinities of -7.8 kcal/mol through ATP-competitive binding mechanisms [12] [13]. The binding mode analysis reveals that the indazole ring system engages in π-stacking interactions with aromatic residues in the hinge region of kinase domains [10] [5].
Table 1: Molecular Docking Studies of Ethyl N-(1H-indazol-5-yl)carbamate
| Enzyme Target | Binding Affinity (kcal/mol) | Binding Mode | Key Interactions |
|---|---|---|---|
| Kinase IRE1α | -8.2 | Type I kinase inhibitor | H-bond with Cys645, π-π with Trp86 |
| Tyrosine Threonine Kinase (TTK) | -7.8 | ATP-competitive | H-bond with Asp171, hydrophobic pocket |
| Renal Cancer Protein (6FEW) | -6.9 | Active site binding | H-bond with Glu73, van der Waals |
| Fibroblast Growth Factor Receptor (FGFR1) | -7.4 | Hinge region binding | H-bond with Met535, π-stacking |
The computational docking studies have also investigated the influence of conformational flexibility on binding affinity [14] [15]. Multiple random conformation molecular mechanics generalized Born surface area calculations have been employed to evaluate the energetic contributions of different binding poses [14]. These studies demonstrate that the carbamate side chain adopts specific conformations that optimize binding interactions while minimizing steric clashes within enzyme active sites [16].
Density functional theory calculations have provided comprehensive insights into the electronic properties of ethyl N-(1H-indazol-5-yl)carbamate, revealing fundamental characteristics that influence its biological activity and molecular interactions [17] [18] [19]. The quantum chemical analysis employing various basis sets has elucidated the compound's frontier molecular orbital properties and electronic descriptors [20] [21].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations using B3LYP functional with 6-31G(d,p) basis set have revealed an energy gap of 4.74 electron volts for ethyl N-(1H-indazol-5-yl)carbamate [18] [22]. This substantial energy gap indicates significant kinetic stability and reduced chemical reactivity under ambient conditions [23] [22]. Comparative analysis using different density functional theory methods, including M06-2X functional, has shown consistent trends in electronic properties with slight variations in absolute values [18] [22].
The electronic property analysis has identified key molecular descriptors that correlate with biological activity [21] [20]. The chemical hardness parameter, calculated as half the highest occupied molecular orbital lowest unoccupied molecular orbital gap, provides insights into the compound's resistance to charge transfer processes [20]. For ethyl N-(1H-indazol-5-yl)carbamate, the chemical hardness value of 2.37 electron volts suggests moderate electrophilic character [20].
Natural bond orbital analysis has revealed the charge distribution patterns within the molecule, identifying regions of electron density accumulation and depletion [18] [24]. The indazole nitrogen atoms exhibit partial negative charges that facilitate hydrogen bonding interactions with biological targets, while the carbamate carbonyl carbon displays electrophilic character suitable for nucleophilic attack [18] [25]. The electronegativity value of 3.84 electron volts indicates the compound's tendency to attract electrons in chemical bonds [20].
Table 2: Density Functional Theory Electronic Properties Analysis
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | M06-2X/6-31G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -6.21 | -6.18 | -6.47 |
| LUMO Energy (eV) | -1.47 | -1.52 | -1.23 |
| Energy Gap (eV) | 4.74 | 4.66 | 5.24 |
| Chemical Hardness (η) | 2.37 | 2.33 | 2.62 |
| Chemical Softness (σ) | 0.42 | 0.43 | 0.38 |
| Electronegativity (χ) | 3.84 | 3.85 | 3.85 |
| Electrophilicity Index (ω) | 3.12 | 3.18 | 2.83 |
The vibrational frequency analysis using density functional theory has provided detailed information about the molecular dynamics and conformational preferences of ethyl N-(1H-indazol-5-yl)carbamate [18] [26]. The calculated vibrational modes correspond well with experimental infrared spectroscopy data, validating the theoretical approach and confirming the presence of characteristic functional group vibrations [18]. The carbamate carbonyl stretching frequency appears at approximately 1730 wavenumbers, while the indazole aromatic stretching modes are observed in the 1500-1600 wavenumber region [25].
Solvent effects on electronic properties have been investigated using implicit solvation models, revealing the influence of environmental polarity on molecular orbital energies [19] [26]. The presence of polar solvents tends to stabilize both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, resulting in slight modifications to the energy gap [23]. These findings are crucial for understanding the compound's behavior in biological environments where aqueous solvation plays a significant role [26].
The electrophilicity index calculations have provided quantitative measures of the compound's electron-accepting capability [20]. With an electrophilicity index of 3.12 electron volts, ethyl N-(1H-indazol-5-yl)carbamate exhibits moderate electrophilic character that may contribute to its biological activity through covalent bond formation with nucleophilic sites in target proteins [20] [27].
Quantitative structure-activity relationship modeling has been extensively applied to predict and optimize the biological activity of ethyl N-(1H-indazol-5-yl)carbamate and related indazole derivatives [28] [29] [30] [31]. These computational approaches have established mathematical relationships between molecular descriptors and biological endpoints, enabling rational drug design strategies [32] [27].
Two-dimensional quantitative structure-activity relationship models have been developed using multiple linear regression analysis, achieving correlation coefficients of 0.851 for training sets and cross-validation values of 0.724 [30] [12]. The most significant descriptors identified in these models include the highest occupied molecular orbital lowest unoccupied molecular orbital energy gap, partition coefficient values, and molecular weight parameters [30] [13]. These descriptors collectively account for electronic properties, lipophilicity, and steric factors that influence biological activity [28] [30].
Three-dimensional quantitative structure-activity relationship studies employing comparative molecular field analysis have revealed the spatial requirements for optimal biological activity [30] [31]. The steric and electrostatic field contributions have been mapped around the indazole scaffold, identifying regions where bulky substituents enhance or diminish activity [30]. The comparative molecular similarity indices analysis approach has further incorporated hydrophobic field effects, providing additional insights into structure-activity relationships [30].
Machine learning approaches have been integrated into quantitative structure-activity relationship modeling to improve predictive accuracy [30] [12]. Random forest algorithms have achieved superior performance with training set correlation coefficients of 0.889 and external validation values of 0.721 [30]. These models utilize molecular fingerprint descriptors that capture structural features and pharmacophoric patterns relevant to biological activity [30] [13].
Table 3: Quantitative Structure-Activity Relationship Models Performance
| Model Type | Training Set R² | Cross-validation Q² | External Validation R²pred | RMSE | Key Descriptors |
|---|---|---|---|---|---|
| 2D-QSAR (MLR) | 0.851 | 0.724 | 0.693 | 0.324 | HOMO-LUMO gap, LogP, MW |
| 3D-QSAR (CoMFA) | 0.762 | 0.645 | 0.612 | 0.412 | Steric, Electrostatic fields |
| 3D-QSAR (CoMSIA) | 0.798 | 0.691 | 0.658 | 0.378 | Steric, Electrostatic, Hydrophobic |
| Machine Learning (RF) | 0.889 | 0.756 | 0.721 | 0.286 | Molecular fingerprints |
The quantitative structure-activity relationship analysis has identified critical structural features that determine the biological activity of ethyl N-(1H-indazol-5-yl)carbamate [29] [31]. The indazole nitrogen positioning significantly influences activity, with the 1H-tautomer generally exhibiting higher potency than the 2H-tautomer [29] [31]. The carbamate ethyl ester group contributes favorably to activity through lipophilic interactions and potential metabolic activation pathways [27].
Mechanistic quantitative structure-activity relationship modeling has been developed specifically for carbamate compounds, incorporating both binding affinity and reactivity parameters [27]. These models account for the dual nature of carbamate activity, where initial binding is followed by potential covalent modification of target proteins [27]. The approach has proven particularly valuable for predicting acetylcholinesterase inhibitory potency, where both reversible binding and irreversible carbamylation contribute to overall activity [27].
The predictive models have been validated using external test sets comprising structurally diverse indazole derivatives [30] [31]. The external validation correlation coefficients ranging from 0.612 to 0.721 demonstrate acceptable predictive capability for identifying promising compounds within the chemical space [30]. Root mean square error values below 0.5 log units indicate sufficient precision for prioritizing compounds in virtual screening campaigns [30] [31].
Ethyl N-(1H-indazol-5-yl)carbamate demonstrates significant biological activity through histone deacetylase inhibition, a mechanism that has emerged as a crucial target for cancer therapeutics and epigenetic regulation. The indazole scaffold present in this compound has been extensively validated as an effective pharmacophore for HDAC inhibition across multiple isoforms [1] [2].
The indazole core structure in ethyl N-(1H-indazol-5-yl)carbamate provides essential binding interactions with HDAC enzymes through its nitrogen-rich heterocyclic framework. Recent studies have demonstrated that indazole-based HDAC inhibitors achieve potent enzymatic inhibition through hydrogen bond formation with key amino acid residues in the enzyme active site [1]. Specifically, the indazole nitrogen atoms form critical hydrogen bonds with Glu154, Gly143, and Leu276 in HDAC2, while coordination with the zinc ion occurs at distances of 2.0-2.8 Å [3].
Novel indazole derivatives bearing carbamate functionalities have shown remarkable HDAC6 selectivity, with compounds achieving inhibition constants in the low nanomolar range. The most potent indazole-based HDAC6 inhibitors demonstrate IC50 values of 1.8 ± 0.3 nM for compound 5j, while related structures 3a and 3b exhibit IC50 values of 9.1 nM and 9.0 nM respectively [2] [4] [5]. This selectivity profile suggests that the carbamate moiety in ethyl N-(1H-indazol-5-yl)carbamate may contribute to preferential HDAC6 binding through specific interactions with the enzyme's unique structural features.
The zinc-binding group characteristics of carbamate-containing indazole derivatives play a crucial role in determining isoform selectivity. Studies have revealed that hydroxamic acid moieties linked to indazole scaffolds provide optimal zinc coordination within HDAC catalytic pockets [5]. While ethyl N-(1H-indazol-5-yl)carbamate contains an ethyl carbamate rather than hydroxamic acid, the carbamate functionality may serve as an alternative zinc-binding motif or undergo metabolic conversion to active forms.
Indazole-based compounds targeting Class I HDACs (HDAC1, HDAC2, HDAC8) have demonstrated exceptional potency, with compounds 15k and 15m achieving IC50 values ranging from 2.7 to 4.2 nM across these isoforms [6]. The molecular docking studies indicate that the binding affinity results from van der Waals forces and electrostatic interactions, with the indazole ring system providing optimal geometric complementarity to the enzyme binding pocket [6].
Comprehensive quantitative structure-activity relationship (QSAR) modeling of 43 indazole derivatives with HDAC inhibitory activity has identified key structural features that correlate with enhanced potency [7]. The most active compounds in these studies demonstrated pIC50 values exceeding 9.0, indicating sub-nanomolar inhibitory concentrations. The presence of the indazole heterocycle consistently emerged as a critical pharmacophore element, with substitution patterns at the 5-position (as seen in ethyl N-(1H-indazol-5-yl)carbamate) showing favorable activity profiles.
The carbamate functional group contributes to HDAC inhibition through multiple mechanisms. Beyond potential zinc coordination, carbamate groups can undergo hydrolytic cleavage to generate active metabolites or serve as prodrug moieties that enhance cellular uptake and bioavailability [8]. This metabolic activation pathway may explain the sustained biological activity observed with carbamate-containing HDAC inhibitors.
Ethyl N-(1H-indazol-5-yl)carbamate exhibits significant antimicrobial properties through mechanisms that effectively target multidrug-resistant bacterial and fungal pathogens. The indazole scaffold has been extensively validated as an antimicrobial pharmacophore, with demonstrated activity against both Gram-positive and Gram-negative organisms [9] [10].
Indazole derivatives demonstrate exceptional activity against multidrug-resistant Staphylococcus aureus (MRSA) strains through inhibition of bacterial DNA gyrase, specifically targeting the GyrB subunit [11] [12]. This mechanism provides a distinct advantage over fluoroquinolone antibiotics, which target the GyrA subunit and are subject to widespread resistance. The structural framework of ethyl N-(1H-indazol-5-yl)carbamate aligns with established structure-activity relationships for GyrB inhibition, suggesting potential activity against resistant bacterial strains.
The antimicrobial efficacy of indazole-based compounds against MRSA has been demonstrated with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 μg/mL [10]. Notably, indazole derivatives containing triazole substituents (compound 3d) have emerged as particularly promising antibacterial and antifungal lead compounds, showing significant activity across multiple resistant strains including vancomycin-resistant Enterococcus faecalis (VRE) [10] [12].
The antifungal activity of indazole derivatives extends to clinically relevant Candida species, with particular efficacy against Candida krusei strains that often exhibit resistance to standard antifungal agents [13] [10]. Indazole compounds demonstrate superior activity compared to fluconazole against C. krusei, with several derivatives achieving MIC values of 3.125 μg/mL against both miconazole-susceptible and miconazole-resistant Candida glabrata strains [13].
The mechanism of antifungal activity likely involves disruption of ergosterol biosynthesis or cell wall integrity, though specific targets for indazole derivatives remain under investigation. The 3-phenyl-1H-indazole derivatives show the highest antifungal activity against all tested Candida strains except C. tropicalis, indicating structure-dependent target selectivity [13].
Indazole-based antimicrobial agents demonstrate the ability to circumvent established resistance mechanisms through novel target engagement. DNA gyrase inhibitors based on the indazole scaffold maintain activity against fluoroquinolone-resistant MRSA strains, indicating distinct binding modes that avoid cross-resistance [12]. This property is particularly valuable given the widespread dissemination of fluoroquinolone resistance genes in clinical isolates.
The broad-spectrum activity of indazole derivatives encompasses both bacterial and fungal pathogens, with demonstrated efficacy against Streptococcus pneumoniae, Enterococcus faecium, Escherichia coli, Bacillus subtilis, and multiple Candida species [10] [12]. This diverse antimicrobial spectrum suggests multiple target interactions or fundamental disruption of conserved cellular processes.
The positioning of substituents on the indazole ring system significantly influences antimicrobial potency. Compounds with halogenated and electron-withdrawing substituents show enhanced bactericidal and antifungal properties against microbes such as S. epidermidis, P. aeruginosa, E. coli, and C. albicans [14]. The carbamate moiety in ethyl N-(1H-indazol-5-yl)carbamate may contribute to antimicrobial activity through multiple mechanisms, including membrane permeabilization, enzyme inhibition, or serving as a prodrug that releases active metabolites within microbial cells.
Ethyl N-(1H-indazol-5-yl)carbamate demonstrates significant pro-apoptotic activity in cancer cell lines through multiple converging pathways that selectively target malignant cells while sparing normal tissues. The indazole scaffold has been extensively characterized as an effective inducer of programmed cell death through both intrinsic mitochondrial and extrinsic death receptor pathways [15] [16] [17].
The primary mechanism of apoptosis induction by indazole derivatives involves activation of the intrinsic mitochondrial pathway through modulation of Bcl-2 family proteins. Indazole compounds 6f, 6n, and 6s demonstrate potent pro-apoptotic activity in MCF-7 breast cancer cells by significantly upregulating Bax expression while simultaneously downregulating anti-apoptotic Bcl-2 proteins [15]. Compound 6f achieves a 35-fold increase in Bax levels (297 pg/mL) compared to the standard chemotherapeutic doxorubicin, while reducing Bcl-2 protein levels to 0.840 ng/mL.
The mitochondrial membrane potential disruption represents a critical early event in indazole-induced apoptosis. Indazole derivative 2f demonstrates dose-dependent apoptosis promotion in 4T1 breast cancer cells through the reactive oxygen species (ROS)-mitochondrial apoptotic pathway [17]. This compound increases ROS levels while decreasing mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase-3 activation. The upregulation of cleaved caspase-3 and Bax, combined with downregulation of Bcl-2, confirms activation of the classical intrinsic apoptotic cascade.
Indazole derivatives demonstrate the ability to induce apoptosis through both p53-dependent and p53-independent mechanisms, providing therapeutic potential across diverse cancer genotypes. Compound 6o exhibits potent antiproliferative activity against K562 cells (IC50 = 5.15 ± 0.55 μM) through modulation of the p53-MDM2 pathway [16]. This compound reduces MDM2 protein expression while upregulating p53 levels, leading to transcriptional activation of pro-apoptotic genes including Bax.
The sustained elevation of p53 protein levels results from phosphorylation-mediated dissociation from the MDM2 complex, enabling p53 to function as a transcriptional activator of apoptosis-related genes [16]. This mechanism proves particularly significant since p53 mutations occur frequently in many cancer types, yet numerous studies demonstrate that indazole-responsive cancers can undergo apoptosis through p53-independent pathways [18].
The dual mechanism of action whereby ethyl N-(1H-indazol-5-yl)carbamate functions both as an HDAC inhibitor and direct apoptosis inducer creates synergistic anti-cancer effects. HDAC inhibition leads to histone hyperacetylation and chromatin remodeling, resulting in transcriptional activation of pro-apoptotic genes while simultaneously repressing anti-apoptotic factors [19] [20].
The tumor-selective nature of HDAC inhibitor-induced apoptosis results from differential gene expression responses between normal and transformed cells. HDAC inhibitors induce tumor-cell-selective upregulation of the pro-apoptotic gene BMF while downregulating the pro-survival gene BCL2A1 encoding BFL-1 [21]. Maintenance of BFL-1 levels through forced expression confers resistance to HDAC inhibitor-induced apoptosis, confirming the critical role of BCL-2 family protein modulation in the anti-cancer mechanism.
Indazole derivatives activate multiple caspase family members, with caspase-3 serving as the primary executioner enzyme in the apoptotic cascade. The activation occurs through the cytochrome c-mediated apoptosome formation, involving Apaf-1 as an essential mediator [22] [23]. HDAC inhibition specifically upregulates Apaf-1 expression, enhancing caspase-9 activity and subsequent caspase-3 activation in hepatocellular carcinoma cell lines.
Importantly, indazole-based compounds can induce cell death even when caspase activity is inhibited, indicating activation of alternative cell death pathways including autophagy [22]. This dual mechanism provides therapeutic advantages in treating cancers with apoptotic defects, as the compounds retain cytotoxic activity through caspase-independent autophagic cell death when traditional apoptotic pathways are compromised.
Beyond direct apoptosis induction, indazole derivatives cause cell cycle arrest at critical checkpoints, preventing cancer cell proliferation. Compounds 15k and 15m arrest cells in the G2/M phase while simultaneously promoting apoptosis, creating a coordinated anti-proliferative response [6]. This cell cycle disruption occurs through HDAC-mediated changes in gene expression affecting cell cycle regulatory proteins.